6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid
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Overview
Description
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid is a heterocyclic compound that contains a fluorine atom, a pyrrole ring, and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
It is known that similar compounds interact with their targets, leading to various biochemical changes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have been found to have various biological effects
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the pyrrole ring: This step involves the formation of a C-N bond between the benzo[d]thiazole core and the pyrrole ring, which can be achieved through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid
- 6-bromo-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid
- 6-methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid
Uniqueness
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
6-fluoro-2-pyrrol-1-yl-1,3-benzothiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2S/c13-7-5-8(11(16)17)10-9(6-7)18-12(14-10)15-3-1-2-4-15/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXWBARFLNAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=C(C=C3S2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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